

An In-depth Technical Guide on the Spectroscopic Data of Multiflorin A

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Compound of Interest

Compound Name: Multiflorin A

Cat. No.: B8271732

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This technical guide provides a comprehensive overview of the spectroscopic data for **Multiflorin A**, a notable acetylated flavonoid glycoside. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its isolation and analysis, and visualizes its known biological signaling pathway and the experimental workflow for its characterization.

Spectroscopic Data of Multiflorin A

Multiflorin A has been isolated from Pruni Semen, the seeds of various Prunus species, and structurally elucidated using a combination of spectroscopic techniques.

The ^1H and ^{13}C NMR spectra of **Multiflorin A** were recorded on a Bruker Avance Neo 600 NMR spectrometer. The solvent used for analysis was deuterated dimethyl sulfoxide (DMSO- d_6).

Table 1: ^{13}C NMR Spectroscopic Data of **Multiflorin A** (150 MHz, DMSO- d_6)

Position	Chemical Shift (δ c) ppm
Aglycone (Kaempferol)	
2	156.2
3	133.2
4	177.4
5	161.2
6	98.8
7	164.2
8	93.7
9	156.6
10	104.0
1'	121.0
2'	130.8
3'	115.1
4'	160.0
5'	115.1
6'	130.8
Sugar Moiety (Rhamnose)	
1"	100.8
2"	70.4
3"	70.6
4"	76.2
5"	69.8
6"	17.8

Sugar Moiety (Glucose)	
1"	104.2
2"	74.2
3"	76.5
4"	69.9
5"	73.6
6"	63.2
Acetyl Group	
CH ₃ -C=O	20.8
CH ₃ -C=O	170.0

Table 2: ¹H NMR Spectroscopic Data of **Multiflorin A** (600 MHz, DMSO-d₆)

Position	Chemical Shift (δ H) ppm, Multiplicity (J in Hz)
Aglycone (Kaempferol)	
6	6.21, d (2.0)
8	6.45, d (2.0)
2'	8.04, d (8.9)
3'	6.92, d (8.9)
5'	6.92, d (8.9)
6'	8.04, d (8.9)
Sugar Moiety (Rhamnose)	
1"	5.35, d (1.6)
5"	3.98, m
6"	0.99, d (6.2)
Sugar Moiety (Glucose)	
1'''	4.53, d (7.8)
Acetyl Group	
CH ₃	1.99, s

High-resolution mass spectrometry of **Multiflorin A** was conducted using an ultra-high performance liquid chromatography system coupled with a linear ion trap-quadrupole Orbitrap mass spectrometer (UHPLC-LTQ-Orbitrap-MS) with a heated electrospray ionization (HESI) source in negative ion mode.

Table 3: Mass Spectrometry Data for **Multiflorin A**

Ion	m/z [M-H] ⁻	Molecular Formula
Multiflorin A	635.1627	C ₂₉ H ₃₂ O ₁₆

Experimental Protocols

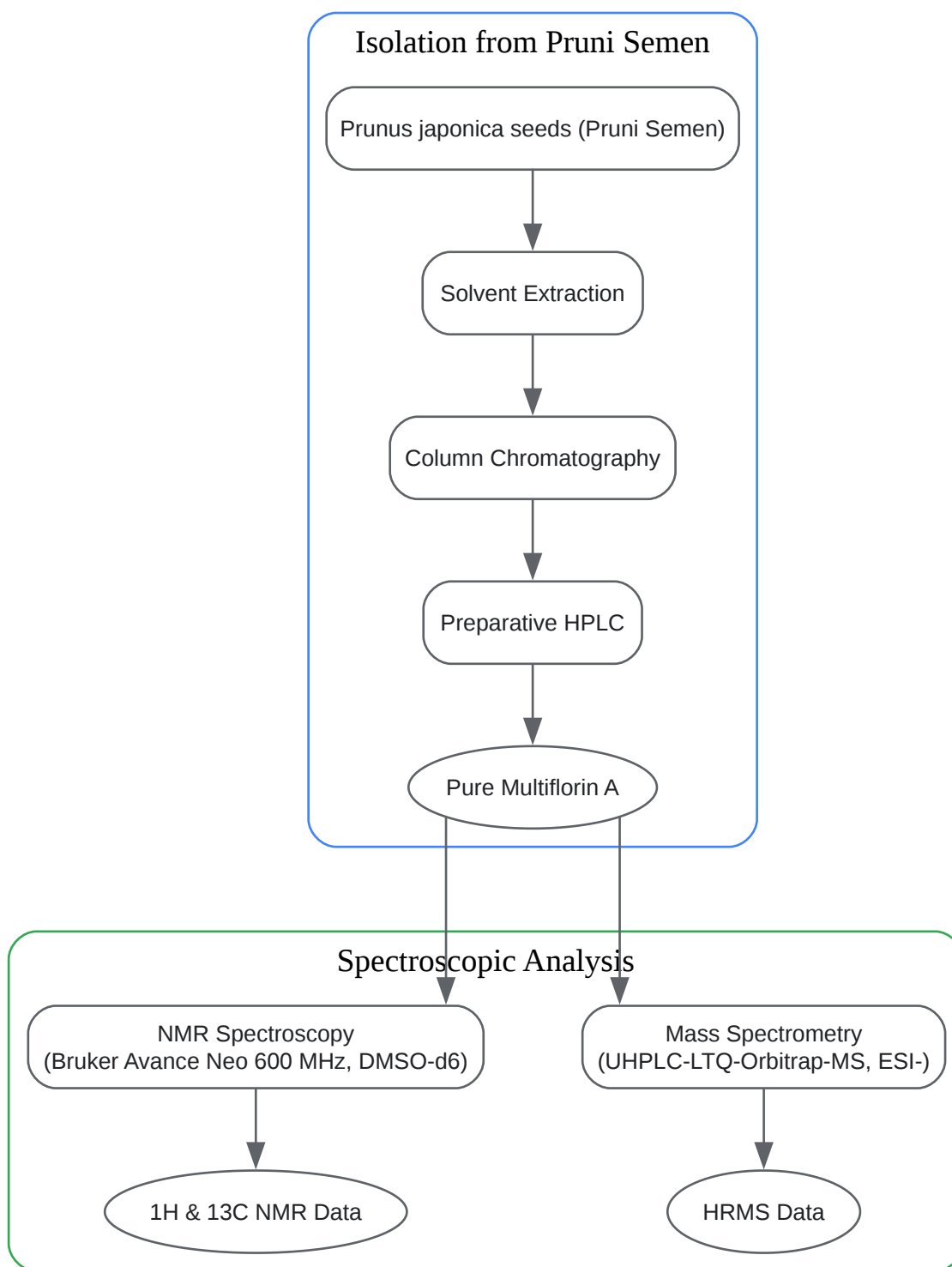
Multiflorin A was isolated from the seeds of *Prunus japonica* (a source of Pruni Semen). The dried and powdered seeds were extracted with a solvent system, followed by a series of chromatographic separations. The fractions containing **Multiflorin A** were identified by thin-layer chromatography (TLC) and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

^1H and ^{13}C NMR spectra were acquired on a Bruker Avance Neo 600 NMR spectrometer. Samples were dissolved in DMSO- d_6 . Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

The analysis was performed on a UHPLC-LTQ-Orbitrap MS system.

- Chromatography: Separation was achieved on a C18 column with a gradient elution.
- Ionization: Heated electrospray ionization (HESI) was used in the negative ion mode.
- Data Acquisition: Full scan data was acquired to determine the accurate mass of the deprotonated molecule $[\text{M-H}]^-$.

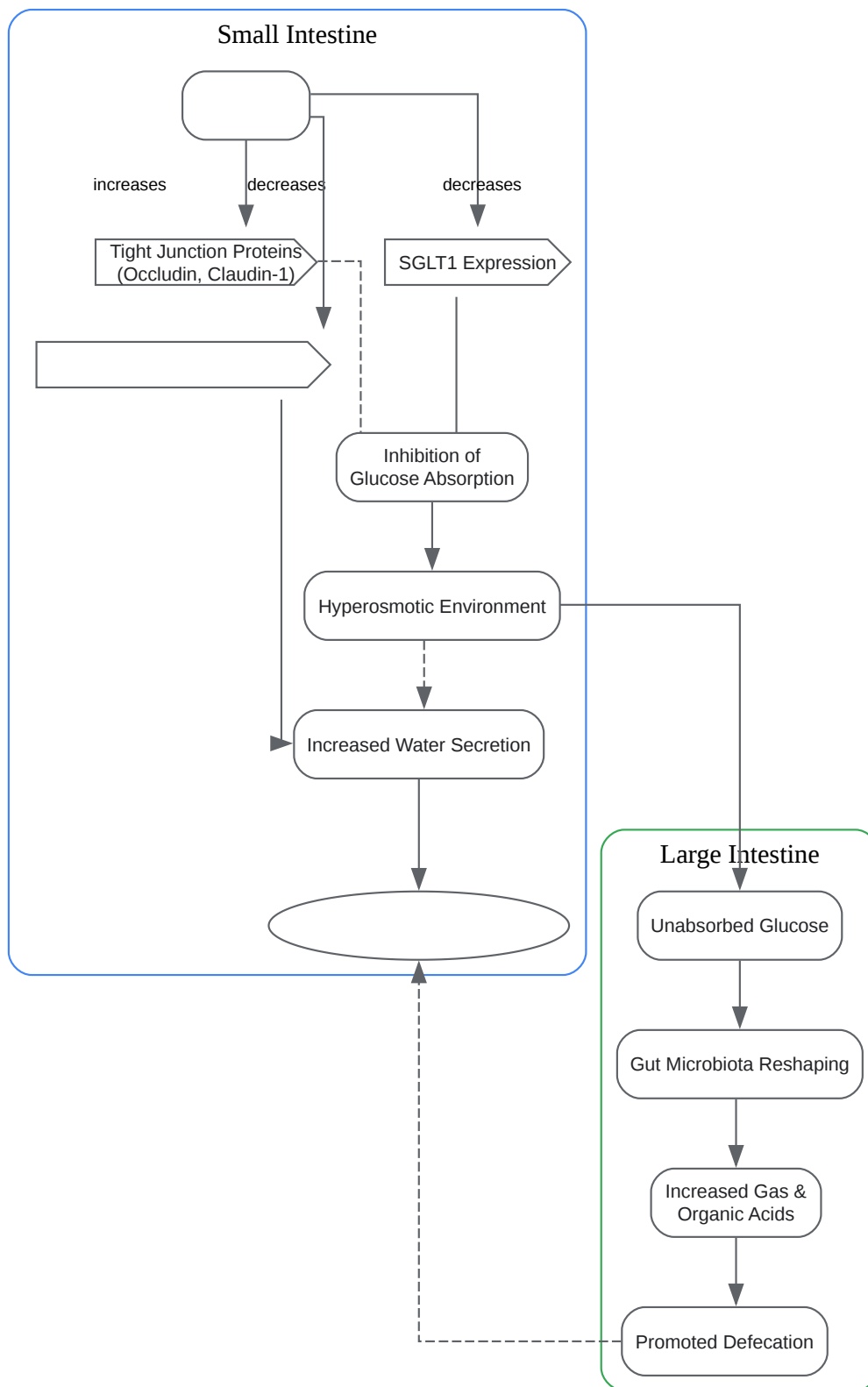
Visualizations



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Caption: Workflow for the isolation and spectroscopic analysis of **Multiflorin A**.

Multiflorin A exerts its purgative effect by modulating intestinal glucose absorption and permeability.^[1]



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Caption: Signaling pathway of **Multiflorin A**'s purgative mechanism.

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References

- 1. researchgate.net [researchgate.net]
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